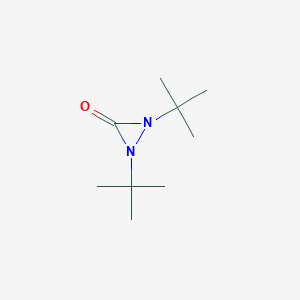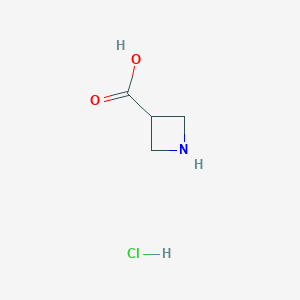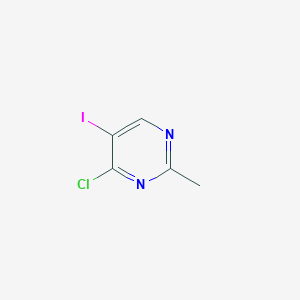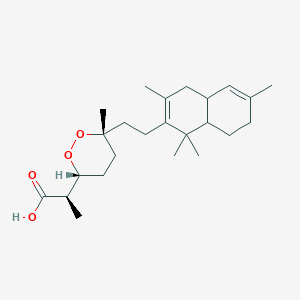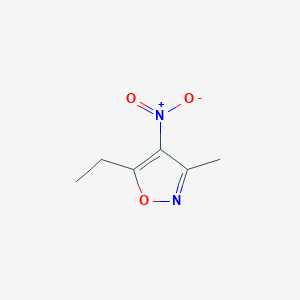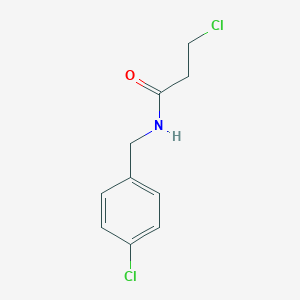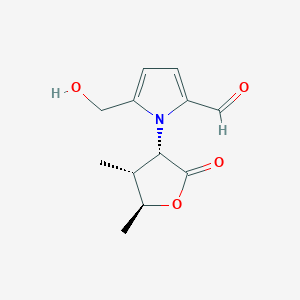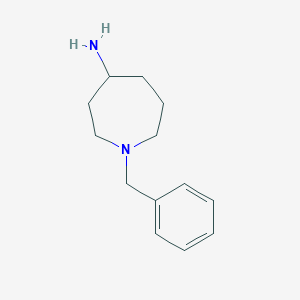
4-Sulfanylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanylbenzoyl chloride, also known as 4-thiobenzoyl chloride, is a chemical compound with the molecular formula C7H5ClOS. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the preparation of thiobenzoyl derivatives.
Aplicaciones Científicas De Investigación
4-Sulfanylbenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of thiobenzoyl derivatives, which have various biological and pharmacological activities. For example, thiobenzoyl derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-sulfanylbenzoyl chloride is not well understood. However, it is believed that the compound reacts with thiols in biological systems to form thiobenzoyl derivatives, which then interact with various biomolecules to exert their pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-sulfanylbenzoyl chloride are largely dependent on the thiobenzoyl derivatives that are formed upon reaction with thiols in biological systems. These derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-sulfanylbenzoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using 4-sulfanylbenzoyl chloride is its reactivity with thiols, which can make it difficult to control the formation of thiobenzoyl derivatives in biological systems.
Direcciones Futuras
There are many potential future directions for research on 4-sulfanylbenzoyl chloride and its derivatives. One area of interest is the development of new synthetic methods for the preparation of thiobenzoyl derivatives. Additionally, further research is needed to elucidate the mechanism of action of these compounds and to identify new biological activities. Finally, the potential therapeutic applications of thiobenzoyl derivatives in various disease states warrant further investigation.
Métodos De Síntesis
The synthesis of 4-sulfanylbenzoyl chloride can be achieved through the reaction of thiourea with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate thiourea adduct, which then reacts with benzoyl chloride to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Propiedades
Número CAS |
110922-46-8 |
|---|---|
Nombre del producto |
4-Sulfanylbenzoyl chloride |
Fórmula molecular |
C7H5ClOS |
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
4-sulfanylbenzoyl chloride |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |
Clave InChI |
PIGPGBJMESGOTG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)S |
Sinónimos |
Benzoyl chloride, 4-mercapto- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



